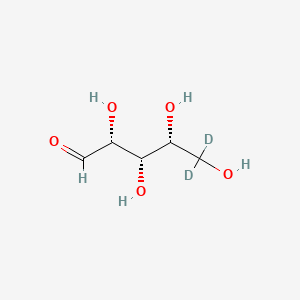

Xylose-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

(2R,3S,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2D2 |

InChI Key |

PYMYPHUHKUWMLA-RFTGFFLTSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Xylose-d2: A Technical Guide for Researchers

Introduction: D-xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose and a key player in various biological processes. Its isotopically labeled counterpart, Xylose-d2, serves as an invaluable tool in metabolic research, mechanistic studies of enzymes, and as an internal standard for mass spectrometry. The term "this compound" does not denote a single, unambiguously defined molecule; the positions of the two deuterium atoms can vary depending on the synthetic route employed. This guide provides an in-depth examination of a plausible and synthetically accessible isomer, D-Xylose-1,2-d2, and explores its characteristics, synthesis, and biological context.

Proposed Chemical Structure of D-Xylose-d2

In the absence of a universally defined structure for this compound, this guide focuses on α-D-Xylopyranose-1,2-d2. This isomer, with deuterium atoms at the anomeric (C1) and adjacent (C2) positions, represents a common outcome of synthetic deuteration strategies involving the reduction of an enose-type intermediate. The cyclic pyranose form is the most prevalent structure for xylose in solution.[1]

Quantitative Data Summary

The precise analytical data for any this compound isotopologue is dependent on its specific structure and purity. The following table summarizes calculated and representative analytical data for the proposed D-Xylose-1,2-d2. Experimental values must be confirmed through analysis of a synthesized standard.

| Property | Value | Notes |

| Chemical Formula | C₅H₈D₂O₅ | Based on the structure of D-Xylose.[2] |

| Molecular Weight | 152.14 g/mol | Calculated based on the atomic weights of the constituent isotopes. |

| Mass Spectrometry (m/z) | Varies with ionization method | Expected to show a +2 Da shift compared to unlabeled xylose. |

| ¹H NMR | Complex spectrum | Absence of signals for H1 and H2 protons would be expected. |

| ¹³C NMR | 5 peaks | C1 and C2 signals would show characteristic splitting due to C-D coupling. |

| Purity | >98% | Typical purity for isotopically labeled standards. |

| Isotopic Enrichment | >99 atom % D | Desirable for tracer studies to minimize interference from unlabeled species. |

Experimental Protocols

Representative Synthesis of D-Xylose-1,2-d2

The synthesis of 2-deoxyglycosides, and by extension their deuterated analogues, can be challenging. A common strategy involves the use of glycosyl halides or thioglycosides as donors. The following is a representative, multi-step protocol for the synthesis of D-Xylose-1,2-d2, conceptualized from general principles of carbohydrate chemistry.

Methodology:

-

Protection: The hydroxyl groups at positions C3 and C4 of D-xylose are protected using a suitable protecting group (e.g., benzyl or silyl ethers) to prevent their participation in subsequent reactions.

-

Glycal Formation: The protected xylose is converted into a glycal (an unsaturated carbohydrate with a double bond between C1 and C2). This is a key intermediate.

-

Deuteration: The glycal is subjected to a deuteration reaction. This can be achieved through various methods, such as catalytic deuteration using deuterium gas (D₂) and a palladium catalyst, or through reaction with a deuterated electrophile in the presence of a suitable promoter. This step introduces deuterium atoms across the double bond, yielding the 1,2-dideuterated product.

-

Deprotection: The protecting groups are removed under conditions that do not compromise the incorporated deuterium atoms (e.g., hydrogenolysis for benzyl groups).

-

Purification: The final product, D-Xylose-1,2-d2, is purified from reaction byproducts and residual reagents, typically using column chromatography.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the positions of the deuterium labels. The absence of proton signals at C1 and C2 in the ¹H spectrum and the presence of characteristic carbon-deuterium coupling in the ¹³C spectrum would confirm the 1,2-dideuterated structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the deuterated compound and to assess the level of isotopic enrichment.

Role in Biological Pathways: Xylose Metabolism

D-xylose is metabolized by various organisms through several distinct pathways. In many eukaryotes, including some yeasts, the oxido-reductase pathway is predominant.[3] This pathway involves the initial reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.[3] The use of this compound can help elucidate the kinetics and mechanisms of the enzymes involved, such as xylose reductase and xylitol dehydrogenase.

Conclusion

While "this compound" is not a uniquely defined chemical entity, a plausible and synthetically relevant structure is D-Xylose-1,2-d2. This isotopologue can be prepared through a multi-step synthesis involving the deuteration of a glycal intermediate. Its primary application lies in its use as a tracer for metabolic flux analysis and as a tool for studying the kinetics and mechanisms of carbohydrate-active enzymes. The detailed characterization of its structure and isotopic purity is paramount for its effective use in quantitative biological studies. This guide provides a foundational framework for researchers and professionals working with or developing deuterated xylose for advanced scientific applications.

References

The Isotopic Fingerprint: A Technical Guide to Deuterated Xylose

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties of deuterated xylose. By leveraging the subtle yet significant differences imparted by deuterium substitution, new avenues in metabolic research and therapeutic development are being explored.

Deuterated xylose, a stable isotope-labeled form of the five-carbon sugar xylose, serves as a powerful tool in a variety of scientific disciplines. Its unique properties allow for the tracing of metabolic pathways, the elucidation of enzymatic mechanisms, and the enhancement of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the core physical and chemical characteristics of deuterated xylose, provides an overview of relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

The introduction of deuterium, a heavy isotope of hydrogen, results in a marginal increase in molecular weight and can influence reaction kinetics, a phenomenon known as the kinetic isotope effect. While many of the fundamental properties of deuterated xylose are comparable to its non-deuterated counterpart, these subtle differences are key to its utility in research.

Physical Properties of D-Xylose (Non-Deuterated)

The physical properties of D-xylose provide a baseline for understanding its deuterated analogues.

| Property | Value | Citations |

| Molecular Formula | C5H10O5 | [1][2] |

| Molar Mass | 150.13 g/mol | [1][2][3] |

| Appearance | White crystalline powder or colorless needles | [1][3] |

| Taste | Sweet, approximately 40-70% the sweetness of sucrose | [3][4] |

| Melting Point | 153-158 °C | [1][2][3] |

| Density | 1.525 g/cm³ at 20 °C | [2][3] |

| Solubility | Soluble in water (1 g/0.8 mL), hot ethanol, and pyridine; slightly soluble in cold ethanol; insoluble in ether. | [1][2][3] |

| Optical Rotation | [α]D20 +92° to +18.6° | [2][3] |

| pKa | 12.14 at 18 °C | [2] |

Properties of Deuterated Xylose

The primary alteration in the physical properties of deuterated xylose is its molar mass, which varies depending on the extent and position of deuterium labeling. For instance, a xylose molecule where all ten hydrogen atoms are replaced by deuterium (perdeuterated xylose) would have the following property:

| Property | Value |

| Molecular Formula | C5D10O5 |

| Molar Mass | ~160.19 g/mol |

Specific deuteration at a single position, such as D-[5-2H]xylose, results in a smaller mass increase.[5] These seemingly minor mass changes are readily detectable by mass spectrometry, forming the basis of many tracer studies.

Metabolic Pathways of Xylose

D-xylose is metabolized by various organisms through several distinct pathways. Understanding these pathways is crucial for researchers using deuterated xylose to probe metabolic fluxes and enzyme kinetics.[6]

There are at least four known pathways for D-xylose catabolism:

-

Oxido-Reductase Pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, which is then oxidized to D-xylulose.[6]

-

Isomerase Pathway: Typically used by prokaryotes, this pathway directly converts D-xylose to D-xylulose.[6]

-

Weimberg Pathway (Oxidative): An oxidative pathway where D-xylose is converted to α-ketoglutarate semialdehyde.[6][7]

-

Dahms Pathway (Oxidative): Another oxidative pathway present in some prokaryotes.[8]

The following diagram illustrates the initial steps of the widely studied Oxido-Reductase and Isomerase pathways, which both converge on the intermediate D-xylulose-5-phosphate, a component of the pentose phosphate pathway.[9]

Key initial steps in the metabolic pathways of D-xylose.

In mammalian systems, UDP-xylose is synthesized from UDP-glucose and is essential for the biosynthesis of proteoglycans, which are critical components of the extracellular matrix.[10][11] The synthesis of UDP-xylose is a key area of interest for drug development, as its dysregulation can impact cell signaling and tissue structure.[10]

Biosynthesis of UDP-Xylose in mammals.

Experimental Protocols and Applications

Deuterated xylose is instrumental in a range of experimental applications, primarily due to the ease of its detection and the influence of deuterium on molecular properties.

Synthesis of Deuterated Xylose

The synthesis of deuterated xylose can be achieved through various chemical and enzymatic methods. A common approach involves the reduction of xylose precursors with a deuterium source, such as sodium borodeuteride, or through catalyzed hydrogen-deuterium exchange reactions. For instance, deuteration at the Cα position of alcohols can be achieved by refluxing in the presence of D₂O and a Raney nickel catalyst.[12] Chemo-enzymatic methods can also be employed to produce specific deuterated nucleotide sugars like UDP-α-D-xylose.[13]

Analytical Techniques

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying the conformation and dynamics of biomolecules. In the context of carbohydrates, it can be used to distinguish between isomers.[14][15]

-

Principle: Labile hydrogens in the carbohydrate (such as those in hydroxyl groups) are exchanged for deuterium when exposed to a deuterated solvent (e.g., D₂O). The rate of exchange is dependent on the accessibility of these hydrogens, providing structural information.[14]

-

General Protocol:

-

A solution of the carbohydrate is diluted into a deuterated buffer.

-

The exchange reaction is allowed to proceed for a specific amount of time.

-

The reaction is quenched by lowering the temperature and pH.

-

The sample is analyzed by mass spectrometry to determine the degree of deuterium incorporation.[15]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling is a valuable tool for simplifying complex NMR spectra of carbohydrates.[]

-

Principle: Replacing protons with deuterons removes their signals from the ¹H NMR spectrum, reducing signal overlap and aiding in the assignment of remaining proton signals. This is particularly useful for studying the conformation of carbohydrates, both free and protein-bound.[]

-

General Protocol:

-

Synthesize or acquire the specifically deuterated xylose.

-

Dissolve the sample in a suitable deuterated solvent.

-

Acquire ¹H and/or ¹³C NMR spectra.

-

Compare the spectra to that of the non-deuterated analogue to identify spectral simplifications and assign resonances.

-

The following diagram outlines a general experimental workflow for the analysis of deuterated xylose in a biological system.

General workflow for metabolic studies using deuterated xylose.

Conclusion

Deuterated xylose is more than just a heavy version of a simple sugar; it is a sophisticated probe for exploring the intricate world of carbohydrate metabolism and interaction. Its applications in elucidating metabolic pathways, understanding enzyme mechanisms, and enhancing analytical methodologies provide researchers and drug developers with a versatile tool. As analytical sensitivities continue to improve, the role of deuterated xylose and other stable isotope-labeled carbohydrates in biomedical research is set to expand, offering deeper insights into health and disease.

References

- 1. D(+)-Xylose | 58-86-6 [chemicalbook.com]

- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. D XYLOSE - Ataman Kimya [atamanchemicals.com]

- 5. omicronbio.com [omicronbio.com]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. Exploring d-xylose oxidation in Saccharomyces cerevisiae through the Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. facultygallery.harding.edu [facultygallery.harding.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Synthesis of D-xylose-5,5-d2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a specific, peer-reviewed synthesis for D-xylose-5,5-d2 has not been prominently published in scientific literature. The following guide presents a viable and robust synthetic pathway based on well-established and analogous reactions in carbohydrate chemistry. The experimental protocols provided are illustrative and may require optimization.

Introduction

Isotopically labeled carbohydrates are invaluable tools in metabolic studies, mechanistic enzymology, and as internal standards in mass spectrometry. D-xylose, a key aldopentose, plays a significant role in the pentose phosphate pathway and is a structural component of hemicellulose. The specific labeling of D-xylose with deuterium at the C-5 position (D-xylose-5,5-d2) can provide a powerful probe for tracking its metabolic fate and for elucidating the mechanisms of enzymes that act on its C-5 position. This guide outlines a proposed multi-step chemical synthesis to obtain D-xylose-5,5-d2, starting from commercially available D-xylose.

Proposed Synthetic Pathway Overview

The proposed synthesis involves a five-stage process that focuses on the selective modification of the C-5 primary alcohol of D-xylose. The core strategy is as follows:

-

Initial Protection: D-xylose is converted to its furanose form and protected as 1,2-O-isopropylidene-α-D-xylofuranose. This step locks the anomeric center and protects the C-1 and C-2 hydroxyls, leaving the C-3 and C-5 hydroxyls available for further modification.

-

Selective Functionalization: A sequence of protection and deprotection steps is employed to isolate the C-5 hydroxyl group. This involves the selective protection of the more reactive primary C-5 alcohol with a bulky trityl group, followed by the protection of the remaining C-3 secondary alcohol with a stable benzyl group. The trityl group is then selectively removed, leaving the C-5 hydroxyl as the only free alcohol.

-

Oxidation to a Carboxylic Acid: The free primary alcohol at C-5 is oxidized to a carboxylic acid, forming a protected D-xyluronic acid derivative.

-

Deuterium Labeling via Reduction: The carboxylic acid is first converted to its methyl ester to facilitate reduction. The ester is then reduced with a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄), to install the two deuterium atoms at the C-5 position.

-

Final Deprotection: All remaining protecting groups (benzyl and isopropylidene) are removed to yield the final product, D-xylose-5,5-d2.

Below is a visual representation of the proposed experimental workflow.

Caption: Proposed synthetic workflow for D-xylose-5,5-d2.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This initial step protects the C-1 and C-2 hydroxyl groups, favoring the furanose ring structure.[1][2]

-

Materials: D-xylose, anhydrous acetone, concentrated sulfuric acid, anhydrous magnesium sulfate, ammonium hydroxide solution.

-

Procedure:

-

Suspend D-xylose (1.0 eq) and anhydrous magnesium sulfate (2.0 eq) in anhydrous acetone.

-

Cool the suspension in an ice bath and add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Neutralize the reaction mixture by adding ammonium hydroxide solution until the pH is approximately 8-9.

-

Filter the mixture to remove the magnesium sulfate and ammonium salts. Wash the solid residue with acetone.

-

The combined filtrate contains the di-acetonated xylose. To selectively hydrolyze the 3,5-acetal, add water and adjust the pH to 2 with 1N HCl.

-

Stir the mixture at room temperature for 12 hours, monitoring by TLC until the di-acetonated species is consumed.

-

Neutralize with a suitable base (e.g., K₃PO₄ solution) and extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting syrup by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylofuranose as a crystalline solid or syrup.

-

Stage 2: Selective Functionalization of C-3 and C-5 Hydroxyls

This three-part stage isolates the C-5 hydroxyl group for subsequent oxidation.

-

Part A: Selective Tritylation of the C-5 Hydroxyl

-

Materials: 1,2-O-isopropylidene-α-D-xylofuranose, trityl chloride, anhydrous pyridine.

-

Procedure:

-

Dissolve the product from Stage 1 (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction at 40-50 °C until TLC indicates the consumption of the starting material.

-

Cool the mixture, add methanol to quench excess trityl chloride, and then concentrate under reduced pressure.

-

Purify by column chromatography to obtain 1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose.

-

-

-

Part B: Benzylation of the C-3 Hydroxyl

-

Materials: Product from Part A, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous THF.

-

Procedure:

-

Dissolve the tritylated sugar (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool to 0 °C and carefully add sodium hydride (1.2 eq).

-

Stir for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 3-O-benzyl-1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose.

-

-

-

Part C: Selective Detritylation

-

Materials: Product from Part B, 80% aqueous acetic acid or another mild acidic system.

-

Procedure:

-

Dissolve the fully protected sugar (1.0 eq) in 80% aqueous acetic acid.

-

Heat the solution to 60-70 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction and neutralize with saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate, dry, and concentrate.

-

Purify by column chromatography to yield 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.

-

-

Stage 3: Oxidation of C-5 Hydroxyl to a Carboxylic Acid

The Swern oxidation or a TEMPO-catalyzed oxidation can be used to convert the primary alcohol to an aldehyde, which can then be further oxidized to a carboxylic acid. A more direct route is a one-step oxidation.

-

Materials: Product from Stage 2, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium hypochlorite (bleach), sodium bromide, sodium bicarbonate, dichloromethane.

-

Procedure:

-

Dissolve the alcohol (1.0 eq) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate, followed by sodium bromide and a catalytic amount of TEMPO.

-

Cool the biphasic mixture to 0 °C and add sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C.

-

Stir vigorously until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the protected D-xyluronic acid.

-

Stage 4: Deuterium Labeling via Reduction

-

Part A: Esterification

-

Materials: Protected D-xyluronic acid, methanol, acetyl chloride (catalytic).

-

Procedure:

-

Dissolve the carboxylic acid from Stage 3 in methanol.

-

Cool to 0 °C and add acetyl chloride dropwise.

-

Stir at room temperature overnight.

-

Neutralize with sodium bicarbonate and concentrate.

-

Purify the methyl ester by column chromatography.

-

-

-

Part B: Reduction with Lithium Aluminum Deuteride

-

Materials: Methyl ester from Part A, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or THF.

-

Procedure:

-

Under an inert atmosphere, suspend LiAlD₄ (2.0 eq) in anhydrous diethyl ether.

-

Cool to 0 °C and add a solution of the methyl ester (1.0 eq) in anhydrous diethyl ether dropwise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with ether.

-

Dry the combined filtrate over sodium sulfate and concentrate to give the 5,5-dideuterated protected xylose derivative.

-

-

Stage 5: Final Deprotection

This final step removes the remaining protecting groups to yield the target molecule.[3][4]

-

Materials: Product from Stage 4, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas, acidic resin or dilute HCl.

-

Procedure:

-

Dissolve the deuterated intermediate in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved (monitored by TLC).

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., THF) and treat with a strong acidic resin or dilute HCl to hydrolyze the isopropylidene group.

-

Monitor the reaction by TLC. Once complete, neutralize the acid with a basic resin or sodium bicarbonate.

-

Concentrate the solution and purify the final product, D-xylose-5,5-d2, by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes the expected molecular weights and theoretical yields for each intermediate and the final product in the proposed synthesis of D-xylose-5,5-d2.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Assumed Yield (%) |

| 1 | 1,2-O-Isopropylidene-α-D-xylofuranose | C₈H₁₄O₅ | 190.19 | 70 |

| 2A | 1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranose | C₂₇H₂₈O₅ | 432.51 | 90 |

| 2B | 3-O-Benzyl-1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose | C₃₄H₃₄O₅ | 522.63 | 95 |

| 2C | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose | C₁₅H₂₀O₅ | 280.32 | 85 |

| 3 | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xyluronic acid | C₁₅H₁₈O₆ | 294.30 | 80 |

| 4A | Methyl 3-O-benzyl-1,2-O-isopropylidene-α-D-xyluronate | C₁₆H₂₀O₆ | 308.33 | 95 |

| 4B | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose-5,5-d2 | C₁₅H₁₈D₂O₅ | 282.33 | 85 |

| 5 | D-Xylose-5,5-d2 | C₅H₈D₂O₅ | 152.14 | 80 |

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for the preparation of D-xylose-5,5-d2. The pathway employs standard transformations in carbohydrate chemistry, including protection/deprotection strategies, oxidation, and reduction. While this route is designed to be robust, each step would require laboratory optimization to maximize yields and ensure purity. The successful synthesis of D-xylose-5,5-d2 would provide a valuable tool for researchers in biochemistry, drug development, and metabolic studies.

References

In Vivo Metabolic Fate of Xylose-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylose, a five-carbon aldose monosaccharide, is a key component of hemicellulose in plant biomass. While its primary industrial applications are in the production of biofuels and other bio-based chemicals, there is growing interest in its metabolic fate within in vivo systems, particularly for applications in drug development and diagnostics. The use of isotopically labeled xylose, such as deuterium-labeled xylose (Xylose-d2), provides a powerful tool to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. This technical guide synthesizes the current understanding of the in vivo metabolic fate of xylose, drawing upon studies with isotopically labeled xylose to provide a detailed overview for researchers and professionals in the field.

Absorption

Following oral administration, D-xylose is primarily absorbed in the proximal small intestine. The absorption process is largely independent of active transport mechanisms, relying on passive diffusion. In healthy humans, approximately 50% of an administered dose of D-xylose is absorbed.

Distribution and Metabolism

Once absorbed, xylose enters the portal circulation and is distributed throughout the body. A significant portion of the absorbed xylose is metabolized through the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.

The initial step in the metabolism of D-xylose in mammals is its conversion to xylitol, catalyzed by aldose reductase. Xylitol is subsequently oxidized to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.

Studies utilizing isotopically labeled D-xylose have provided quantitative insights into its metabolic fate. In a study involving the intraperitoneal injection of D-xylose-1-14C in guinea pigs, approximately 11.3% of the injected dose was recovered as expired 14CO2, indicating its entry into oxidative metabolic pathways. The distribution of the 14C label in various tissues was found to be highest in the muscle, followed by the spleen, pancreas, liver, heart, and kidney.

Another significant metabolite of D-xylose is D-threitol, which is formed via a reductive pathway. In humans, approximately 15% of an administered dose of D-xylose is converted to D-threitol.

Excretion

A substantial portion of absorbed D-xylose is excreted unchanged in the urine. In healthy individuals, approximately 50% of an administered dose is eliminated via this route.[1] This characteristic forms the basis of the D-xylose absorption test, a clinical diagnostic tool for assessing intestinal malabsorption.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo metabolic fate of D-xylose, primarily derived from studies using isotopically labeled compounds.

Table 1: Pharmacokinetic Parameters of D-Xylose in Healthy Humans

| Parameter | Value | Reference |

| Absorption | ~50% of oral dose | [1] |

| Metabolism to CO2 | ~15% of administered dose | [1] |

| Conversion to D-threitol | ~15% of administered dose | [1] |

| Urinary Excretion (unchanged) | ~50% of administered dose | [1] |

Table 2: Tissue Distribution of 14C Label Following D-Xylose-1-14C Administration in Guinea Pigs

| Tissue | Relative Distribution of 14C |

| Muscle | Highest |

| Spleen | |

| Pancreas | |

| Liver | |

| Heart | |

| Kidney | Lowest |

Experimental Protocols

In Vivo Administration and Sample Collection (Rodent Model)

This protocol outlines a general procedure for studying the in vivo metabolic fate of isotopically labeled xylose in a rodent model.

Materials:

-

This compound (or other isotopically labeled xylose)

-

Vehicle for administration (e.g., sterile water or saline)

-

Metabolic cages for separate collection of urine and feces

-

Anesthesia

-

Blood collection supplies (e.g., capillary tubes, syringes)

-

Tissue harvesting tools

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions for a specified period.

-

Fasting: Fast animals overnight prior to administration to ensure an empty gastrointestinal tract.

-

Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

-

Administration: Administer the this compound solution to the animals via oral gavage or intravenous injection.

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces separately over a defined period (e.g., 24 or 48 hours).

-

Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, muscle, brain, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

Sample Analysis

Analytical Techniques:

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify this compound and its deuterated metabolites in plasma, urine, and tissue extracts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify deuterated metabolites.

-

Scintillation Counting: For radiolabeled xylose (e.g., 14C-xylose), scintillation counting can be used to quantify the amount of radioactivity in different samples.

Visualization of Metabolic Pathways and Experimental Workflows

Metabolic Pathway of D-Xylose

The following diagram illustrates the primary metabolic pathway of D-xylose in mammals, leading to its entry into the pentose phosphate pathway.

Experimental Workflow for In Vivo Study

The diagram below outlines a typical experimental workflow for investigating the in vivo metabolic fate of this compound.

References

The Unseen Workhorse: A Technical Guide to the Biological Applications of Deuterium-Labeled Xylose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological applications of deuterium-labeled xylose. While less ubiquitous in metabolic studies than its glucose counterpart, deuterated xylose serves as a powerful and precise tool for researchers in various fields. Its utility stems from the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen. The increased mass of deuterium compared to protium (¹H) allows for the differentiation and tracing of molecules in complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide will delve into the core applications, provide detailed experimental methodologies, and present quantitative data and metabolic pathway visualizations to facilitate a deeper understanding of this versatile molecule.

Core Applications of Deuterium-Labeled Xylose

The primary applications of deuterium-labeled xylose revolve around its use as a tracer and an internal standard in metabolic research and pharmacokinetic studies. The stability of the carbon-deuterium bond and the distinct mass shift it imparts make it an invaluable tool for precise quantification and pathway elucidation.

Internal Standard for Mass Spectrometry-Based Quantification

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reproducible results. Deuterium-labeled xylose, such as Xylose-d6, serves this purpose exceptionally well.[1] By adding a known amount of the deuterated standard to a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This is because the deuterated analog co-elutes with the unlabeled endogenous xylose and experiences identical ionization and fragmentation, differing only in its mass-to-charge ratio (m/z).

Key Advantages:

-

Accuracy: Corrects for matrix effects and variations in sample processing.

-

Precision: Improves the reproducibility of quantitative measurements.

-

Specificity: The distinct mass difference prevents interference from endogenous compounds.

| Parameter | Unlabeled D-Xylose | Deuterium-Labeled D-Xylose (Xylose-d6) |

| Molecular Formula | C₅H₁₀O₅ | C₅H₄D₆O₅ |

| Monoisotopic Mass | 150.0528 g/mol | 156.0905 g/mol |

| Primary Use | Analyte | Internal Standard |

| Detection Method | Mass Spectrometry | Mass Spectrometry |

Metabolic Flux Analysis and Pathway Tracing

Deuterium-labeled xylose is a valuable tracer for elucidating the metabolic fate of xylose in various organisms. By introducing deuterated xylose into a biological system, researchers can track the incorporation of deuterium into downstream metabolites. This provides insights into the activity of different metabolic pathways, such as the pentose phosphate pathway (PPP), and can help identify metabolic bottlenecks or alternative routes of xylose utilization. While carbon-13 (¹³C) is also commonly used for flux analysis, deuterium labeling offers complementary information and can be particularly useful for studying redox reactions and the transfer of hydride ions.

Experimental Approaches:

-

NMR Spectroscopy: Deuterium NMR (²H NMR) can directly detect the presence and location of deuterium in metabolites.

-

Mass Spectrometry: High-resolution mass spectrometry can resolve the mass isotopologues of metabolites, revealing the extent of deuterium incorporation.

| Pathway | Key Enzymes | Deuterium-Labeled Metabolites | Analytical Technique |

| Isomerase Pathway | Xylose Isomerase, Xylulokinase | Deuterated Xylulose-5-phosphate | LC-MS, NMR |

| Oxido-Reductase Pathway | Xylose Reductase, Xylitol Dehydrogenase | Deuterated Xylitol, Deuterated Xylulose | GC-MS, LC-MS |

| Pentose Phosphate Pathway | Transketolase, Transaldolase | Deuterated Sedoheptulose-7-P, Erythrose-4-P | LC-MS |

Investigating the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of unlabeled xylose with its deuterated counterpart in enzyme-catalyzed reactions, researchers can gain insights into the reaction mechanism. A significant KIE suggests that the breaking of a carbon-hydrogen (or carbon-deuterium) bond is a rate-determining step in the enzymatic process. This information is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.

Experimental Protocols

Protocol 1: Quantification of D-Xylose in Plasma using LC-MS with Deuterium-Labeled Internal Standard

Objective: To accurately quantify the concentration of D-xylose in human plasma.

Materials:

-

Human plasma samples

-

D-Xylose analytical standard

-

D-Xylose-d6 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates (96-well)

-

LC-MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, standard, and quality control, add 200 µL of ACN containing 100 ng/mL of D-Xylose-d6.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS analysis.

-

-

LC-MS Analysis:

-

LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

-

D-Xylose transition: m/z 149 -> 89

-

D-Xylose-d6 transition: m/z 155 -> 94

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (D-Xylose / D-Xylose-d6) against the concentration of the D-Xylose standards.

-

Determine the concentration of D-xylose in the plasma samples from the calibration curve.

-

Protocol 2: Metabolic Tracing of Deuterium-Labeled Xylose in Cell Culture

Objective: To trace the metabolic fate of D-xylose through the pentose phosphate pathway in a cancer cell line (e.g., A549).

Materials:

-

A549 cells

-

DMEM media with and without glucose and xylose

-

D-Xylose-d6

-

Methanol (ice-cold)

-

Water (ice-cold)

-

Chloroform (ice-cold)

-

LC-HRMS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Cell Culture and Labeling:

-

Culture A549 cells to ~80% confluency.

-

Replace the growth medium with glucose-free, xylose-free DMEM supplemented with 10 mM D-Xylose-d6.

-

Incubate for 24 hours.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:water:chloroform).

-

Vortex vigorously and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the upper aqueous phase containing polar metabolites.

-

Dry the aqueous phase using a vacuum concentrator.

-

-

LC-HRMS Analysis:

-

Reconstitute the dried metabolites in 100 µL of 50% ACN.

-

Inject onto a C18 reverse-phase column.

-

Use a gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (ACN with 0.1% formic acid).

-

Acquire data in full scan mode to detect all ions.

-

-

Data Analysis:

-

Use metabolomics software to identify metabolites based on accurate mass and retention time.

-

Analyze the mass isotopologue distribution for key PPP metabolites (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) to determine the extent of deuterium incorporation.

-

Visualizations of Metabolic Pathways and Workflows

Caption: Major metabolic pathways for D-xylose utilization.

Caption: Workflow for LC-MS quantification of xylose.

References

The Unseen Journey: A Technical Guide to Utilizing Xylose-d2 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, the ability to trace the fate of molecules through complex biochemical pathways is paramount. Stable isotope tracers have emerged as an indispensable tool, offering a window into the dynamic processes that govern cellular function. While 13C-labeled substrates have been the cornerstone of metabolic flux analysis, deuterium-labeled compounds, such as Xylose-d2, present unique advantages and applications. This technical guide provides a comprehensive overview of the use of this compound as a tracer in metabolic research, with a focus on its application in studying the Pentose Phosphate Pathway (PPP) and its interplay with other central carbon metabolism pathways.

D-xylose is a five-carbon sugar that plays a crucial role in the metabolism of various organisms.[1] When introduced into a biological system, it is primarily metabolized through the PPP, a pathway of immense importance for generating NADPH, a key cellular reductant, and for producing precursors for nucleotide biosynthesis.[2][3] By using this compound, where one or more hydrogen atoms are replaced by deuterium, researchers can track the flow of xylose-derived carbons through the metabolic network, providing valuable insights into pathway activity and regulation.

This guide will delve into the core principles of this compound tracing, provide detailed experimental protocols, and present quantitative data in a clear and accessible format. Furthermore, it will utilize visualizations to illustrate key metabolic pathways and experimental workflows, empowering researchers to design and execute robust metabolic studies.

Metabolic Pathways of Xylose

Xylose catabolism primarily occurs through two main pathways before entering the central carbon metabolism: the isomerase pathway and the oxido-reductase pathway.[1][4] The choice of pathway is organism-dependent.

1. Isomerase Pathway:

Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][4] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the Pentose Phosphate Pathway.[1][4]

2. Oxido-reductase Pathway:

Common in eukaryotic microorganisms like yeast, this pathway involves a two-step conversion of D-xylose.[1][4] First, D-xylose is reduced to xylitol by xylose reductase, a reaction that utilizes NADH or NADPH.[1][4] Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase, using NAD+ as a cofactor.[1][4]

Once D-xylulose-5-phosphate is formed, it enters the non-oxidative branch of the Pentose Phosphate Pathway. The PPP consists of two branches:

-

Oxidative Branch: This irreversible phase generates NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.

-

Non-oxidative Branch: This reversible phase allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis and gluconeogenesis.[2]

The entry of xylose-derived carbons into the non-oxidative PPP makes it an excellent tracer for studying the flux through this pathway and its connections to other metabolic routes.

Figure 1: Overview of Xylose Metabolism Pathways.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing studies using this compound. These should be adapted based on the specific research question, biological system, and available instrumentation.

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the labeling of cultured cells with this compound for metabolic flux analysis.

Materials:

-

Cell culture medium deficient in xylose

-

This compound (e.g., D-Xylose-1,2-d2)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol at -40°C)

-

Extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase).

-

Medium Exchange: Aspirate the growth medium and wash the cells twice with pre-warmed, xylose-free medium.

-

Labeling: Add pre-warmed, xylose-free medium supplemented with a known concentration of this compound (e.g., 25 mM).

-

Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic rates of the cells and the pathways of interest.

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold quenching solution.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Add the extraction solvent, vortex vigorously, and incubate on ice.

-

Cell Debris Removal: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Sample Collection: Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: Analytical Methods for Deuterated Metabolites

The analysis of this compound and its labeled metabolites is typically performed using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

A. GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization is often required for sugars and other polar metabolites.

Sample Preparation (Derivatization):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Add a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate to derivatize hydroxyl and amine groups.

GC-MS Parameters (Example):

-

Column: DB-5ms or equivalent

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 325°C).

-

Ionization: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to detect specific mass isotopologues.

B. LC-MS/MS Analysis:

LC-MS/MS is ideal for analyzing polar and thermally labile metabolites without the need for derivatization.

LC Parameters (Example):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column with an ion-pairing agent.

-

Mobile Phase A: Water with an additive (e.g., ammonium acetate)

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient from high organic to high aqueous mobile phase.

MS/MS Parameters (Example):

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for sugar phosphates.

-

Mass Analyzer: Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolite transitions or full scan for untargeted analysis.

Figure 2: General Experimental Workflow for this compound Tracing.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data can be used to calculate metabolic fluxes through various pathways.

Table 1: Example Mass Isotopologue Distribution of PPP Intermediates

This table illustrates the expected mass isotopologue distribution for key Pentose Phosphate Pathway intermediates after labeling with D-Xylose-d2. The "M+n" notation refers to the mass of the metabolite plus 'n' deuterium atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| Xylulose-5-Phosphate | 5 | 15 | 80 |

| Ribose-5-Phosphate | 10 | 25 | 65 |

| Sedoheptulose-7-Phosphate | 15 | 30 | 55 |

| Erythrose-4-Phosphate | 20 | 40 | 40 |

| Fructose-6-Phosphate | 30 | 50 | 20 |

| Glyceraldehyde-3-Phosphate | 40 | 45 | 15 |

Note: The values presented are hypothetical and will vary depending on the experimental conditions.

Table 2: Example Metabolic Flux Ratios

From the MID data, relative flux ratios can be calculated to compare the activity of different pathways under various conditions.

| Flux Ratio | Condition A | Condition B |

| PPP / Glycolysis | 0.8 | 1.2 |

| Oxidative PPP / Non-oxidative PPP | 0.3 | 0.5 |

| Anaplerosis / Cataplerosis | 1.1 | 0.9 |

Note: These ratios are illustrative and would be calculated using metabolic flux analysis software.

Signaling Pathways and Logical Relationships

The regulation of xylose metabolism and the PPP is complex and interconnected with cellular signaling pathways that sense nutrient availability and redox status.

Figure 3: Interplay of this compound Metabolism with Cellular Processes.

Conclusion

This compound is a powerful tool for dissecting the complexities of the Pentose Phosphate Pathway and its role in cellular metabolism. By combining careful experimental design, robust analytical techniques, and sophisticated data analysis, researchers can gain unprecedented insights into metabolic fluxes and regulatory mechanisms. This technical guide provides a foundational understanding and practical framework for the successful implementation of this compound as a metabolic tracer. As analytical technologies continue to advance, the application of deuterated tracers like this compound will undoubtedly expand, furthering our understanding of metabolic networks in health and disease and paving the way for novel therapeutic interventions.

References

Assessing the Isotopic Purity of Xylose-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of deuterated xylose (Xylose-d2). Ensuring the isotopic enrichment and structural integrity of labeled compounds is critical for their application in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry-based assays. This document details the primary analytical techniques, experimental protocols, and data interpretation strategies for the accurate characterization of this compound.

Introduction to Isotopic Purity Assessment

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can arise from incomplete deuteration during synthesis or from back-exchange of deuterium with hydrogen. Accurate determination of isotopic purity is essential as it directly impacts the reliability of experimental results. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] High-resolution mass spectrometry (HRMS) is adept at determining the distribution of isotopologues (molecules that differ only in their isotopic composition), while NMR spectroscopy provides detailed information about the specific sites and extent of deuteration.[1]

General Workflow for Isotopic Purity Assessment

A robust assessment of the isotopic purity of this compound involves a multi-step process, often combining both MS and NMR techniques for a comprehensive analysis. The general workflow is outlined below.

Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of different isotopologues of this compound. By analyzing the mass-to-charge ratio (m/z) of the ions, the distribution of molecules with zero, one, two, or more deuterium atoms can be determined.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol is adapted from established methods for the analysis of sugars.[2][3]

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 75% acetonitrile).[3]

-

For complex matrices, a solid-phase extraction (SPE) or filtration step may be necessary to remove interfering substances.[4]

2. Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar compounds like xylose.[3]

-

Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of an additive like ammonium formate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for sugars.[5]

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required to achieve the high resolution needed to separate the isotopic peaks.

-

Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-200 for the deprotonated xylose ion).

-

Resolution: A resolving power of at least 70,000 is recommended to resolve the deuterated species from the naturally occurring ¹³C isotopes.

Data Analysis and Isotopic Purity Calculation

-

Extract Ion Chromatograms (EICs): Obtain EICs for the theoretical m/z values of the unlabeled xylose ([M-H]⁻) and the deuterated isotopologues (e.g., [M-H+d1]⁻, [M-H+d2]⁻).

-

Integrate Peak Areas: Integrate the peak areas for each isotopologue.

-

Correct for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O. Several software packages and established algorithms can perform this deconvolution.

-

Calculate Isotopic Purity: The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all xylose-related species.

Isotopic Purity (%) = (Area of d2 isotopologue / Sum of areas of all isotopologues) x 100

Representative Data

| Isotopologue | Theoretical m/z ([M-H]⁻) | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |

| d0 (unlabeled) | 149.0450 | 0.8 | 0.5 |

| d1 | 150.0513 | 1.2 | 1.0 |

| d2 | 151.0576 | 98.0 | 98.5 |

Table 1: Illustrative LC-HRMS data for the isotopic purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy is invaluable for determining the specific location of the deuterium labels and for providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are highly informative.

Experimental Protocol: Quantitative ¹H and ²H NMR

This protocol is based on general principles of quantitative NMR (qNMR) for deuterated compounds.[6][7]

1. Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals. For ¹H NMR, a non-deuterated standard can be used. For ²H NMR, a deuterated standard with a known isotopic enrichment is required.[8]

2. NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H spectrum.

-

The degree of deuteration can be estimated by the reduction in the integral of the proton signal at the deuterated position compared to the integral of a proton signal at a non-deuterated position within the molecule or the internal standard.

-

-

²H NMR:

-

A specific probe capable of detecting the ²H frequency is required.

-

Acquire a one-dimensional ²H spectrum. The presence of a signal at the chemical shift corresponding to the deuterated position confirms the location of the label.

-

The isotopic enrichment can be quantified by comparing the integral of the ²H signal of this compound to the integral of the deuterated internal standard.

-

Data Analysis and Isotopic Enrichment Calculation

The isotopic enrichment at a specific site can be calculated from the ¹H NMR data using the following formula:

Isotopic Enrichment (%) = [1 - (Integral of H at deuterated site / Integral of H at non-deuterated site)] x 100

For ²H NMR, the enrichment is calculated relative to the known enrichment of the internal standard.

Representative Data

| Nucleus | Parameter | Value |

| ¹H NMR | Isotopic Enrichment (calculated) | 98.7% |

| ²H NMR | Isotopic Enrichment (vs. standard) | 98.4% |

| ¹³C NMR | Positional Confirmation | Deuterium at C1 and C2 |

Table 2: Illustrative NMR data for the isotopic purity and positional analysis of this compound.

Logical Relationship of Analytical Techniques

The complementary nature of MS and NMR provides a high degree of confidence in the assessment of isotopic purity.

Conclusion

The accurate assessment of the isotopic purity of this compound is a critical quality control step that underpins its effective use in scientific research and drug development. A combined strategy utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization of the deuterated material. While HRMS excels at determining the overall isotopologue distribution, NMR offers definitive confirmation of the deuteration sites and an orthogonal method for quantifying enrichment. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers with the necessary information to confidently evaluate the isotopic purity of this compound and other deuterated compounds.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lcms.cz [lcms.cz]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. rsc.org [rsc.org]

- 6. ives-openscience.eu [ives-openscience.eu]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of absolute 2H enrichment of plasma glucose by 2H NMR analysis of its monoacetone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling deuterated compounds in a laboratory setting. Deuterated compounds, while chemically similar to their non-deuterated (protio) counterparts, can present unique safety considerations. This document outlines best practices for the procurement, storage, handling, and disposal of these valuable research materials, with a focus on ensuring the safety of laboratory personnel and the integrity of experimental data.

General Safety Principles and Hazard Assessment

While the toxicological properties of many deuterated compounds are not extensively studied, a conservative approach assuming similar or identical toxicity to the corresponding non-deuterated compound is recommended. The primary kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can in some cases lead to slightly different metabolic pathways and toxicological profiles. For instance, deuterated chloroform is thought to be less prone to forming the destructive trichloromethyl radical, potentially reducing its hepatotoxicity and nephrotoxicity compared to chloroform.[1]

A thorough risk assessment should be conducted before working with any new deuterated compound. This involves reviewing the Safety Data Sheet (SDS) for both the deuterated and non-deuterated forms of the substance. Key information to consider includes:

-

Flammability: Many deuterated solvents are flammable and can form explosive mixtures with air.[2]

-

Toxicity: Assess acute and chronic health effects, including potential carcinogenicity, mutagenicity, and reproductive toxicity.

-

Reactivity: Understand the compound's stability and potential for hazardous reactions with other chemicals.

-

Physical Hazards: Consider hazards associated with high-pressure gases like deuterium.

Regulatory Compliance and Good Laboratory Practice (GLP)

In the context of drug development, studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) guidelines. GLP ensures the quality, integrity, and reliability of non-clinical safety data. While GLP does not apply to the synthesis of a test substance itself, it does govern its characterization, handling, and storage. Proper documentation of the synthesis and characterization of deuterated active pharmaceutical ingredients (APIs) is crucial for regulatory filings.[3][4]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for some common deuterated solvents. It is important to note that data for many deuterated compounds is limited, and the values for the non-deuterated analogues should be considered in the absence of specific data.

| Deuterated Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) | Reference(s) |

| Methanol-d4 | 811-98-3 | 5628 mg/kg | 17100 mg/kg | Not Available | [1] |

| Chloroform-d | 865-49-6 | 908 mg/kg | Not Available | 3.1 mg/L (4h) | [5] |

| Acetone-d6 | 666-52-4 | 5800 mg/kg | 20000 mg/kg | 76 mg/L (4h) | |

| Toluene-d8 | 2037-26-5 | 636 mg/kg | 12200 mg/kg | Not Available | [5][6] |

| Deuterium Oxide | 7789-20-0 | Not Classified as Acutely Toxic | Not Classified as Acutely Toxic | Not Classified as Acutely Toxic |

Note: The toxicity data presented here is for the deuterated compound where available. In some cases, the data for the non-deuterated analogue is provided for reference and should be used for risk assessment in the absence of specific data for the deuterated compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The specific PPE required will depend on the hazards of the deuterated compound being handled.

Standard Laboratory PPE:

-

Safety Glasses or Goggles: Always wear appropriate eye protection.

-

Laboratory Coat: A flame-resistant lab coat is recommended when working with flammable materials.

-

Gloves: Select gloves that are resistant to the specific chemical being handled.

-

Closed-toe Shoes: Footwear that fully covers the feet is mandatory in a laboratory environment.

Additional PPE for Specific Hazards:

-

Face Shield: Use in conjunction with safety glasses or goggles when there is a risk of splashing.

-

Respirator: A respirator may be necessary when working with volatile or highly toxic compounds, or in poorly ventilated areas. The type of respirator should be selected based on the specific hazard.

-

Flame-Retardant Clothing: Essential when working with flammable gases like deuterium.

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the purity of deuterated compounds.

General Handling

-

Ventilation: Always handle volatile or hazardous deuterated compounds in a well-ventilated area, preferably within a chemical fume hood.

-

Inert Atmosphere: Many deuterated compounds are hygroscopic and can exchange deuterium with atmospheric moisture. Handle these compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic dilution.

-

Grounding and Bonding: When transferring flammable deuterated solvents, ensure that containers and equipment are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[7]

-

Avoid Contamination: Use clean, dry glassware and equipment to prevent contamination of the deuterated compound.

Storage

-

Segregation: Store deuterated compounds according to their hazard class. Flammable liquids should be stored in approved flammable storage cabinets. Segregate incompatible chemicals.

-

Temperature: Store deuterated compounds at the temperature recommended by the manufacturer. Some compounds may require refrigeration.

-

Light Protection: Protect light-sensitive compounds from light by storing them in amber bottles.

-

Container Integrity: Ensure that all containers are in good condition, properly sealed, and clearly labeled.

Experimental Protocols: Safety in Practice

This section provides detailed methodologies for common laboratory procedures involving deuterated compounds, with a strong emphasis on safety.

Deuteration using Deuterium Gas (D₂)

Deuterium gas is highly flammable and can form explosive mixtures with air.[2] Extreme caution must be exercised when handling this gas.

Methodology:

-

Cooling: After the Grignard reaction is complete, cool the reaction vessel in an ice-water bath to moderate the quenching reaction.

-

Slow Addition: Add the deuterium oxide (D₂O) slowly and dropwise to the cooled reaction mixture with vigorous stirring. [8]3. Temperature Control: Monitor the internal temperature of the reaction. If the reaction becomes too vigorous, stop the addition of D₂O until it subsides.

-

Completion: Continue adding D₂O until no further exothermic reaction is observed.

-

Work-up: Once the quenching is complete, proceed with the standard aqueous work-up and extraction to isolate the deuterated product.

Waste Disposal

The disposal of deuterated waste must comply with all local, state, and federal regulations for hazardous waste.

Waste Segregation

-

Halogenated vs. Non-Halogenated: Segregate halogenated and non-halogenated deuterated solvent waste into separate, clearly labeled containers. * Aqueous Waste: Collect aqueous waste containing deuterated compounds separately.

-

Solid Waste: Dispose of solid waste contaminated with deuterated compounds (e.g., filter paper, silica gel) in a designated solid waste container.

-

Reactive Waste: Quench any reactive deuterated reagents before disposal. The resulting mixture can then be disposed of through the appropriate waste stream.

Container Labeling and Storage

-

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents. Do not use abbreviations.

-

Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.

Waste Disposal Workflow:

Emergency Procedures

In the event of a spill or accidental release of a deuterated compound, follow the established emergency procedures for the specific chemical.

-

Evacuate: Evacuate the immediate area if the spill is large or involves a highly hazardous substance.

-

Ventilate: Ensure adequate ventilation to disperse flammable or toxic vapors.

-

Contain: Contain the spill using appropriate absorbent materials.

-

First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these safety protocols, researchers, scientists, and drug development professionals can safely and effectively work with deuterated compounds, minimizing risks to themselves and the environment while advancing scientific discovery.

References

- 1. Methanol-D4 CAS 811-98-3 | 106025 [merckmillipore.com]

- 2. DEUTERIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eag.com [eag.com]

- 5. Toluene-d8, deuteration degree min. 99,5%, NMR spectroscopy grade, Spectrosol®, Methylbenzene deuterated - Scharlab [scharlab.com]

- 6. carlroth.com [carlroth.com]

- 7. youtube.com [youtube.com]

- 8. essex.ac.uk [essex.ac.uk]

The Potential of Xylose-d2: A Technical Review of Applications in Metabolism and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of molecules.[1][2] Deuterium-labeled compounds, in particular, have gained attention for their potential to alter pharmacokinetic profiles and reduce toxicities.[3] This technical guide provides a comprehensive overview of the potential applications of Xylose-d2, a deuterated form of the five-carbon sugar xylose. While direct and extensive research specifically on this compound is limited, this paper will extrapolate from the wealth of knowledge on D-xylose metabolism and the established applications of other isotopically labeled sugars to present a thorough technical guide for researchers. This document will cover the metabolic pathways of xylose, potential experimental protocols for this compound studies, and visualizations of relevant pathways and workflows.

D-Xylose Metabolic Pathways

D-xylose is a pentose sugar that is primarily absorbed in the small intestine.[4] Its metabolism can follow several pathways depending on the organism. In humans, D-xylose is passively absorbed and a significant portion is excreted unchanged in the urine.[4] The fraction that is metabolized enters the pentose phosphate pathway (PPP). In various microorganisms, D-xylose can be metabolized through several distinct pathways.[5] Understanding these pathways is crucial for interpreting data from this compound tracer studies.

The primary metabolic routes for D-xylose include:

-

Oxido-Reductase Pathway: Prevalent in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[5][6]

-

Isomerase Pathway: Commonly found in prokaryotes, this pathway features the direct isomerization of D-xylose to D-xylulose by xylose isomerase. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.[5][6]

-

Weimberg Pathway: An oxidative pathway where D-xylose is oxidized to D-xylonolactone and subsequently to 2-keto-3-deoxy-xylonate, which is then cleaved to pyruvate and glycolaldehyde.[5]

-

Dahms Pathway: Another oxidative pathway that proceeds through 2-keto-3-deoxy-xylonate, which is then converted to α-ketoglutarate semialdehyde and subsequently to α-ketoglutarate, an intermediate of the citric acid cycle.[5]

Visualization of D-Xylose Metabolic Pathways

Caption: Major metabolic pathways of D-xylose in eukaryotes and prokaryotes.

Potential Applications of this compound

Based on the applications of other isotopically labeled sugars, this compound could be a valuable tool in several areas of research:

Diagnosis of Malabsorption and Small Intestinal Bacterial Overgrowth (SIBO)

The D-xylose absorption test has historically been used to assess malabsorption.[1] More recently, breath tests using 13C- or 14C-labeled D-xylose have been employed to diagnose SIBO.[4][7][8] In these tests, the labeled xylose is administered orally. If bacteria are present in the small intestine, they will metabolize the xylose, releasing labeled CO2 which can be detected in the breath.[4]

A this compound based breath test could offer a non-radioactive, stable isotope alternative. The principle would be similar: after oral administration of this compound, intestinal bacteria would metabolize it, producing deuterated metabolites such as deuterated methane (CD4) or other volatile organic compounds that could be detected in the breath using techniques like gas chromatography-mass spectrometry (GC-MS).

Caption: Hypothetical workflow for a this compound breath test to diagnose SIBO.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[9][10][11][12] Stable isotope tracers are essential for MFA.[2] this compound could be used to trace the flow of xylose through various metabolic pathways, particularly in microorganisms engineered to utilize xylose for the production of biofuels or other valuable chemicals.[13] By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into pathway utilization, identify metabolic bottlenecks, and optimize strain performance.[9][11]

Pharmacokinetic Studies

Deuteration of drugs can significantly alter their pharmacokinetic properties, often leading to a slower rate of metabolism and increased exposure.[3][] While xylose itself is not a therapeutic drug, studying the pharmacokinetics of this compound could provide valuable information on the absorption and disposition of pentose sugars. This could be relevant in the context of dietary supplements or as a probe to study the effects of various conditions on sugar absorption.[15][16] The use of deuterated compounds in pharmacokinetic studies can help to overcome interindividual variations and improve the accuracy of the data.[]

Hypothetical Quantitative Data and Experimental Protocol

Given the absence of specific this compound literature, the following table and protocol are hypothetical, based on the principles of existing isotopically labeled xylose breath tests.

Table 1: Hypothetical Quantitative Data from a this compound Breath Test Study for SIBO Diagnosis

| Patient Group | N | Baseline Deuterated Methane (CD4) Level (ppm) (Mean ± SD) | Peak Deuterated Methane (CD4) Level (ppm) (Mean ± SD) | Time to Peak (minutes) (Mean ± SD) | Area Under the Curve (AUC) (ppm*min) (Mean ± SD) |

| Healthy Controls | 50 | < 1 | 2.5 ± 1.2 | 150 ± 30 | 300 ± 120 |

| SIBO Patients | 50 | < 1 | 25.8 ± 8.5 | 60 ± 20 | 2800 ± 950 |

Hypothetical Experimental Protocol for a this compound Breath Test

Objective: To assess the presence of small intestinal bacterial overgrowth (SIBO) by measuring the production of deuterated methane (CD4) in breath following the oral administration of this compound.

Materials:

-

This compound (e.g., 1,2-d2-D-xylose)

-

Drinking water

-

Breath collection bags

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-